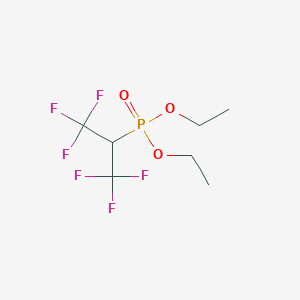
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of both diethyl phosphonate and hexafluoropropyl groups, making it a unique compound with distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with hexafluoropropylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diethyl phosphite+Hexafluoropropylene oxide→Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated groups under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate.
Hexafluoropropylene oxide: Another precursor used in the synthesis.
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphite: A related compound with similar fluorinated groups.
Uniqueness
This compound is unique due to the presence of both diethyl phosphonate and hexafluoropropyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
80982-76-9 |
|---|---|
Fórmula molecular |
C7H11F6O3P |
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C7H11F6O3P/c1-3-15-17(14,16-4-2)5(6(8,9)10)7(11,12)13/h5H,3-4H2,1-2H3 |
Clave InChI |
BCUYENLMBTVOQU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(F)(F)F)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


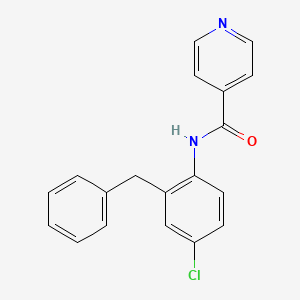
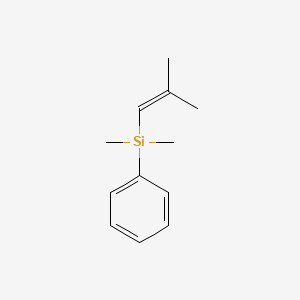
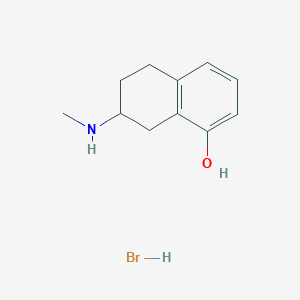
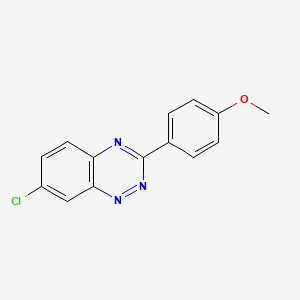

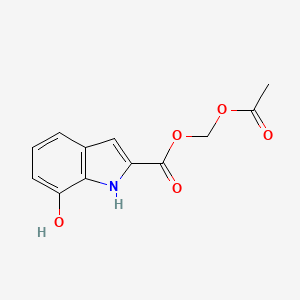
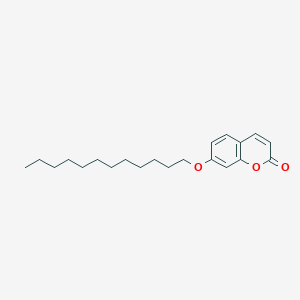

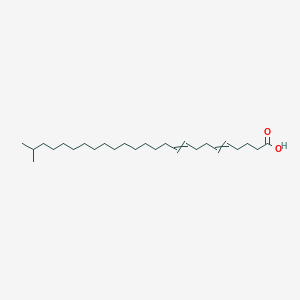
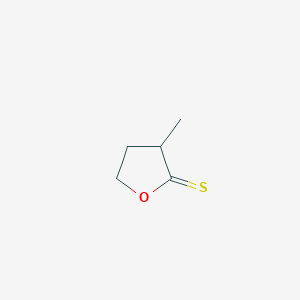
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)

![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
